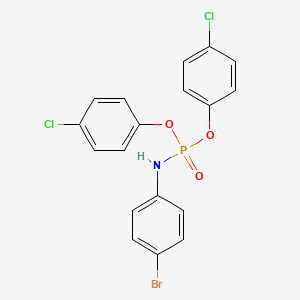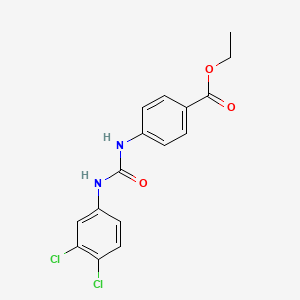![molecular formula C21H22N2O6 B3828618 [4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B3828618.png)
[4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate
描述
[4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxymethyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the acetamido group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Formation of the methoxyphenyl group: This step involves the methoxylation of a phenol precursor using methanol and a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The acetamido group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with cellular receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the production of pharmaceutical formulations.
作用机制
The mechanism of action of [4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
相似化合物的比较
[4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate: can be compared with other compounds that have similar functional groups, such as:
Uniqueness:
- The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities. Unlike similar compounds, it possesses a specific arrangement of acetamido, hydroxymethyl, and methoxyphenyl groups, which may result in unique interactions with molecular targets and distinct applications in various fields.
属性
IUPAC Name |
[4-[(Z)-2-acetamido-3-[3-(hydroxymethyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-13(25)22-18(21(27)23-17-6-4-5-16(9-17)12-24)10-15-7-8-19(29-14(2)26)20(11-15)28-3/h4-11,24H,12H2,1-3H3,(H,22,25)(H,23,27)/b18-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQWEMGRRNTSCO-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)NC2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=C(C=C1)OC(=O)C)OC)/C(=O)NC2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


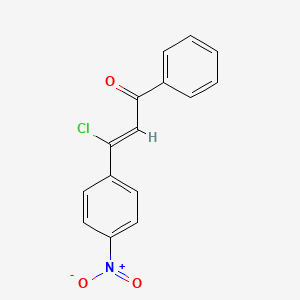
![(4-fluorophenyl)(4-methylphenyl){[(trifluoromethyl)sulfonyl]oxy}-lambda~3~-iodane](/img/structure/B3828544.png)
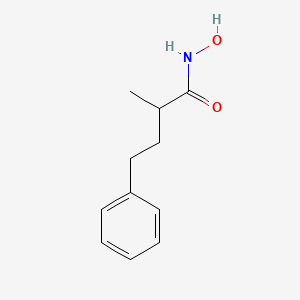
![[1-[(E)-N-acetyloxy-C-(2-phenylethyl)carbonimidoyl]cyclohexyl] acetate](/img/structure/B3828555.png)
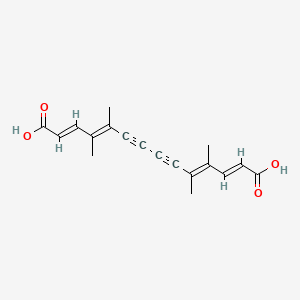
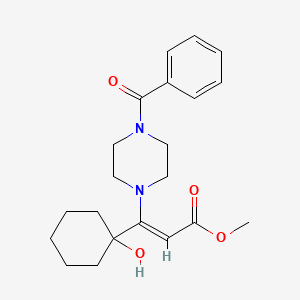
![4-{2-(acetylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828597.png)
![4-{2-(acetylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828602.png)
![4-{2-(benzoylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828627.png)
![5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinamine](/img/structure/B3828633.png)
![2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine](/img/structure/B3828636.png)
![4-(methylthio)-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828642.png)
